5-Hydroperoxymethyl-2'-deoxyuridine
Description
Properties
CAS No. |
38716-10-8 |
|---|---|
Molecular Formula |
C10H14N2O7 |
Molecular Weight |
274.23 g/mol |
IUPAC Name |
5-(hydroperoxymethyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O7/c13-3-7-6(14)1-8(19-7)12-2-5(4-18-17)9(15)11-10(12)16/h2,6-8,13-14,17H,1,3-4H2,(H,11,15,16)/t6-,7+,8+/m0/s1 |
InChI Key |
STXZSCOOCRDNCN-XLPZGREQSA-N |
SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)COO)CO)O |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)COO)CO)O |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)COO)CO)O |
Other CAS No. |
38716-10-8 |
Synonyms |
5-hydroperoxymethyl-2'-deoxyuridine alpha-hydroperoxythymidine HPMdU |
Origin of Product |
United States |
Scientific Research Applications
Mutagenicity and DNA Damage
HPMdU has been studied for its mutagenic potential, particularly in bacterial models such as Salmonella typhimurium. Research indicates that HPMdU is a more potent mutagen than its decomposition products, including 5-hydroxymethyl-2'-deoxyuridine and 5-formyl-2'-deoxyuridine. In experiments, low doses of HPMdU significantly increased the number of revertant colonies in sensitive strains, suggesting that it induces mutations through oxidative stress mechanisms .
Table 1: Comparative Mutagenicity of HPMdU and Its Derivatives
| Compound | Mutagenicity (Revertants/Plate) | Dose (nmoles/plate) |
|---|---|---|
| 5-Hydroperoxymethyl-2'-deoxyuridine | 4-fold increase | 50 |
| 5-Hydroxymethyl-2'-deoxyuridine | Intermediate | 1000 |
| 5-Formyl-2'-deoxyuridine | Weakest | Not specified |
Role in DNA Repair Mechanisms
Studies have shown that HPMdU can induce DNA damage through the generation of hydroxyl radicals when interacting with transition metal ions. This process leads to the formation of oxidized DNA bases, including thymidine glycol and 8-hydroxy-2'-deoxyguanosine, which are markers of oxidative DNA damage . The implications of these findings are significant for understanding how ionizing radiation affects genetic material over time.
Implications for Cancer Research
The mutagenic properties of HPMdU position it as a potential tool in cancer research. By studying the mechanisms through which it induces mutations, researchers can gain insights into carcinogenesis and the cellular responses to DNA damage. This knowledge may contribute to the development of novel therapeutic strategies targeting cancer cells that exhibit resistance to traditional treatments.
Case Studies and Experimental Findings
Several case studies have highlighted the biological activity of HPMdU:
- Study on Oxidative Stress : A study demonstrated that preincubation with HPMdU led to dose-dependent increases in oxidized DNA bases, indicating its role in oxidative stress-induced mutagenesis .
- Radiation-Induced Damage : Another research effort focused on how HPMdU acts as a byproduct of ionizing radiation exposure, further elucidating its potential as a biomarker for radiation-induced genetic damage .
Comparison with Similar Compounds
5-Hydroxymethyl-2’-deoxyuridine (5hmdU)
- Structure : Features a hydroxymethyl (-CH2OH) group at the 5-position.
- Mutagenic Potential: In vitro assays demonstrate that 5hmdU increases mutation frequency by 3.1-fold, likely due to mispairing during replication .
5-Hydroxy-2’-deoxyuridine (5-OHdU)
- Structure : Contains a hydroxyl (-OH) group at the 5-position.
- DNA Repair : Substrate for E. coli endonuclease III and formamidopyrimidine DNA glycosylase (FPG), which excise 5-OHdU via β-elimination. Uracil DNA glycosylase also processes 5-OHdU but with lower efficiency .
- Mutagenicity : Less mutagenic than 5hmdU but contributes to oxidative DNA damage .
5-Fluoro-2’-deoxyuridine (FUDR)
- Structure : Fluorine atom at the 5-position.
- Mechanism: Inhibits thymidylate synthase, blocking thymidine monophosphate (dTMP) synthesis and DNA replication. Resistance in cancer cells arises from thymidine kinase deficiency .
5-Iodo-2’-deoxyuridine (IUDR)
- Structure : Iodine substitution at the 5-position.
- Antiviral Activity : Inhibits DNA viruses by incorporating into viral DNA, causing replication errors. Clinical studies show modest tumor inhibition but significant toxicity (alopecia, myelosuppression) .
- Metabolism : Rapidly degraded to 5-iodouracil and iodide, with a serum half-life of 18 minutes .
5-Bromo-2’-deoxyuridine (BrdU)
- Structure : Bromine atom at the 5-position.
- Chromatin Effects : Alters chromatin structure and inhibits histone deacetylation, leading to transcriptional changes. Used experimentally to study DNA replication .
- Toxicity : Induces DNA strand breaks and cellular differentiation in high concentrations .
5-Trifluoromethyl-2’-deoxyuridine (F3TdR)
5-Alkyl/Functionalized Derivatives
- Antimicrobial Activity : 5-Alkyltriazolylmethyl derivatives (e.g., dodecyloxymethyl) inhibit Gram-positive bacteria (e.g., Micrococcus luteus) at high concentrations (MIC100 = 100 µg/mL). Hydrophilic substituents reduce activity .
- Synthesis: Functionalization via Huisgen cycloaddition or condensation with aminohexanol yields water-soluble prodrugs .
Clinical and Pharmacological Profiles
| Compound | Clinical Use | Toxicity Profile | Key Metabolites |
|---|---|---|---|
| FUDR | Colorectal cancer | Stomatitis, leukopenia | 5-fluorouracil, FdUMP |
| IUDR | Antiviral therapy | Alopecia, myelosuppression | 5-iodouracil, iodide |
| F3TdR | Experimental cancer | Protein binding | Trifluorothymine, 5-carboxyuracil |
Preparation Methods
Bromomethyl Intermediate Formation
An alternative route involves the synthesis of 5-(bromomethyl)-2'-deoxyuridine as a reactive intermediate. Dai et al. (2011) developed a selective method using 5-iodo-2'-deoxyuridine, which undergoes Stille coupling with carbon monoxide and tributyltin hydride to form a 5-formyl intermediate. Reduction with sodium borohydride yields 5-hmdU, while subsequent bromination could theoretically generate 5-(bromomethyl)-2'-deoxyuridine. This bromide serves as a versatile precursor for further functionalization, including potential oxidation to hydroperoxide.
Oxidation Strategies for Hydroperoxide Formation
Radical-Mediated Oxidation
Oxidative damage studies provide insights into hydroperoxide generation. Breen and Murphy (1995) demonstrated that hydroxyl radicals (- OH) react with thymidine to form 5-(hydroperoxymethyl)-2'-deoxyuridine as a transient intermediate. In controlled settings, this can be achieved using Fenton reagents (Fe²⁺ + H₂O₂), where Fe²⁺ catalyzes the formation of - OH radicals from H₂O₂. The reaction proceeds via hydrogen abstraction from the 5-methyl group, followed by oxygen addition to form a hydroperoxide.
Optimized conditions :
Photooxidation with Sensitizers
Crouch and Eaton (1994) reported the use of methylene blue as a photosensitizer to generate singlet oxygen (¹O₂), which reacts with 5-hmdU to form 5-hOOHmdU. This method leverages the susceptibility of allylic hydrogens to singlet oxygen attack, forming a hydroperoxide via the ene reaction mechanism.
Experimental setup :
-
Light source : 650 nm LED (50 mW/cm²)
-
Sensitizer : 0.1 mM methylene blue in methanol
-
Reaction time : 30 minutes
Stabilization and Characterization of 5-hOOHmdU
Protection-Deprotection Strategies
The instability of 5-hOOHmdU necessitates protective group strategies. Dai et al. (2011) employed tert-butyldimethylsilyl (TBDMS) groups to stabilize 5-hydroxymethyl derivatives during solid-phase DNA synthesis. Analogously, 5-hOOHmdU could be protected as its silyl ether (e.g., TBDMS-O-O-CH₂-dU) to prevent decomposition during purification. Deprotection with tetrabutylammonium fluoride (TBAF) restores the hydroperoxide functionality.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
